N-Propyl nitrate

描述

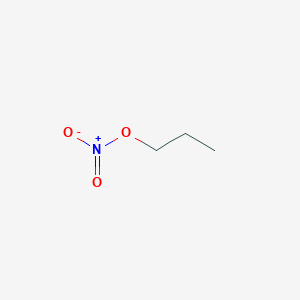

N-Propyl nitrate: is an organic compound with the chemical formula C3H7NO3 . It is a nitrate ester, which means it contains the nitrate functional group (-ONO2) attached to a propyl group. This compound is a colorless to straw-colored liquid with an ether-like odor. It is known for its explosive properties and is used in various applications, including as a reagent in chemical synthesis and as an energetic material in explosives .

准备方法

Synthetic Routes and Reaction Conditions: N-Propyl nitrate is typically synthesized through the nitration of propanol with concentrated nitric acid. The reaction involves the following steps:

Mixing: Propanol and concentrated nitric acid are mixed in a reaction vessel.

Temperature Control: The reaction mixture is maintained at a controlled temperature to prevent excessive heat buildup, which could lead to unwanted side reactions or explosions.

Reaction: The nitration reaction proceeds, forming this compound and water as by-products.

Purification: The crude product is purified through distillation or crystallization to obtain high-purity this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Continuous Flow Reactors: Using continuous flow reactors to ensure efficient mixing and temperature control.

Safety Measures: Implementing safety measures to handle the explosive nature of the compound, including proper ventilation and explosion-proof equipment.

Purification: Employing large-scale distillation or crystallization techniques to purify the final product.

化学反应分析

Types of Reactions: N-Propyl nitrate undergoes various chemical reactions, including:

Thermal Decomposition: When heated, this compound decomposes into nitrogen dioxide, carbon dioxide, and water.

Hydrolysis: In the presence of water and acids, this compound hydrolyzes to form propanol and nitric acid.

Oxidation: this compound can be oxidized to form propionic acid and nitrogen oxides.

Common Reagents and Conditions:

Thermal Decomposition: Requires heat and controlled conditions to prevent explosions.

Hydrolysis: Requires water and acidic conditions.

Oxidation: Requires oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Thermal Decomposition: Nitrogen dioxide, carbon dioxide, and water.

Hydrolysis: Propanol and nitric acid.

Oxidation: Propionic acid and nitrogen oxides.

科学研究应用

Chemical Synthesis

N-Propyl nitrate is utilized in the synthesis of various organic compounds. It acts as a nitrating agent, facilitating the introduction of nitro groups into aromatic compounds. This property is particularly valuable in pharmaceutical chemistry for the development of nitro-containing drugs.

Table 1: this compound as a Nitrating Agent

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Nitrobenzene | Electrophilic Aromatic Substitution | 85 | |

| 2-Nitropropane | Alkylation | 90 |

Explosive Applications

This compound is recognized for its explosive properties, making it a candidate for use in military and industrial explosives. Its sensitivity to initiation and detonation velocity has been studied extensively.

Table 2: Explosive Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Detonation Velocity (m/s) | 7,800 | |

| Sensitivity to Initiation (J) | 0.5 | |

| Vapor Pressure (mmHg) | 15.6 at 25°C |

Environmental Science

Research indicates that this compound plays a role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOAs). Its reaction with hydroxyl radicals contributes to the production of organic nitrates, which are significant in urban air quality studies.

Case Study: Atmospheric Impact of this compound

A study conducted by Droege and Tully (1986) demonstrated that this compound contributes to the formation of SOAs under photochemical conditions. The researchers found that approximately 24% of the reactions involving propane at low temperatures produced this compound, indicating its relevance in atmospheric chemistry .

Cardiovascular Research

This compound has been investigated for its pharmacological effects, particularly its action on vascular smooth muscles. Studies suggest that it may induce vasodilation, which has implications for treating cardiovascular diseases.

Table 3: Pharmacological Effects of this compound

| Effect | Mechanism | Reference |

|---|---|---|

| Vasodilation | Direct action on vascular smooth muscles | |

| Hypotension | Cardiac toxicity and respiratory depression contribute to effects |

Thermal Decomposition Studies

Thermal decomposition of this compound has been a subject of interest due to its implications for safety in storage and handling. Research indicates that it decomposes primarily into nitrogen dioxide (NO2), ethanol, and formaldehyde at elevated temperatures.

Table 4: Products of Thermal Decomposition

作用机制

The mechanism of action of N-Propyl nitrate involves the decomposition of the nitrate ester bond (-ONO2). The decomposition process typically follows these steps:

Bond Cleavage: The O-NO2 bond in this compound breaks, forming a propyl radical and a nitrate radical.

Radical Reactions: The propyl radical and nitrate radical undergo further reactions, leading to the formation of nitrogen dioxide, carbon dioxide, and water.

Exothermic Reaction: The decomposition is highly exothermic, releasing a significant amount of energy, which contributes to its explosive properties.

相似化合物的比较

Isopropyl nitrate: An isomer of N-Propyl nitrate with similar explosive properties but different physical and chemical characteristics.

Ethyl nitrate: Another nitrate ester with a shorter carbon chain, used in similar applications but with different reactivity.

Butyl nitrate: A nitrate ester with a longer carbon chain, exhibiting different physical properties and reactivity compared to this compound.

Uniqueness of this compound: this compound is unique due to its specific balance of explosive properties and reactivity. Its intermediate carbon chain length provides a balance between stability and energy content, making it suitable for various applications in explosives and chemical synthesis .

生物活性

N-Propyl nitrate (CAS Number: 627-13-4) is an organic compound with various applications, notably in the field of rocket propellants and as a potential fuel additive. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article reviews the biological effects of this compound based on diverse sources, including toxicological profiles, pharmacological studies, and case reports.

This compound is a colorless to pale-yellow liquid with an ether-like odor. It is primarily used in the aerospace industry as a rocket fuel component due to its high energy content and favorable combustion properties. Additionally, it has been studied for its potential use in other industrial applications.

Acute Health Effects

Exposure to this compound can lead to several acute health effects:

- Respiratory Irritation : Inhalation may irritate the nose and throat, leading to symptoms such as coughing and difficulty breathing.

- Methemoglobinemia : High concentrations can interfere with the blood's ability to carry oxygen, resulting in headaches, fatigue, dizziness, and cyanosis (a bluish discoloration of the skin) due to methemoglobinemia .

- Dermal and Ocular Irritation : Contact with skin or eyes can cause irritation .

Chronic Health Effects

The chronic effects of this compound are less well-documented but may include:

- Potential Hematological Damage : Long-term exposure could lead to anemia due to damage to blood cells .

- Cancer Risk : Currently, there is insufficient data to classify this compound as a carcinogen; however, its structural similarity to other nitrates that have shown carcinogenic properties warrants further investigation .

Toxicological Studies

Multiple studies have evaluated the toxicological profile of this compound. A summary of findings from various research efforts is presented below:

Case Studies

- Case Report on Methemoglobinemia : A documented case involved a worker who experienced symptoms consistent with methemoglobinemia after prolonged exposure to this compound during industrial operations. The patient required medical intervention to restore normal oxygen levels in the blood.

- Animal Studies on Hepatotoxicity : Research indicated that administration of this compound in rats led to significant liver damage characterized by increased liver weight and necrosis after repeated dosing .

The biological activity of this compound may be attributed to its ability to form reactive nitrogen species upon metabolism, which can interact with cellular macromolecules leading to oxidative stress and tissue damage. Additionally, its role as a potential nitric oxide donor could explain some cardiovascular effects observed in pharmacological studies .

属性

IUPAC Name |

propyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-2-3-7-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTOKFNBDFMTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Record name | N-PROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PROPYL NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060834 | |

| Record name | n-Propyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propyl nitrate appears as a white to straw-colored liquid with an ether-like odor. About the same density as water and insoluble in water. Flash point 70 °F. Vapors heavier than air. Used as a fuel. Shock sensitive. The shock sensitivity is removed by addition of 1-2% of propane, butane, chloroform, ethyl ether, or methyl ether., Colorless to straw-colored liquid with an ether-like odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to straw-colored liquid with an ether-like odor. | |

| Record name | N-PROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-PROPYL NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Propyl nitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

231 °F at 760 mmHg (USCG, 1999), 110 °C, 231 °F | |

| Record name | N-PROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PROPYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Propyl nitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

68 °F (USCG, 1999), 20 °C, Flash point: 20 °C ( closed cup), 20 °C c.c., 68 °F | |

| Record name | N-PROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-PROPYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Propyl nitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), Soluble in alcohol and ether., In water, 3,290 mg/L @ 25 °C, Solubility in water: poor, Slight | |

| Record name | N-PROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PROPYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Propyl nitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.06 (USCG, 1999) - Denser than water; will sink, 1.0538 @ 20 °C/4 °C, Relative density (water = 1): 1.05, 1.07 | |

| Record name | N-PROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PROPYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Propyl nitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 3.6 | |

| Record name | n-PROPYL NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

18 mmHg (NIOSH, 2023), 23.5 [mmHg], 23.5 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 2.4, 18 mmHg | |

| Record name | N-PROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-PROPYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Propyl nitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

... n-Propyl nitrate exerts a direct action on vascular smooth muscles and that cardiac toxicity and respiratory depression contribute to the hypotension. | |

| Record name | n-PROPYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow liquid | |

CAS No. |

627-13-4 | |

| Record name | N-PROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Propyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PROPYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/983R6RCP6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-PROPYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Propyl nitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UK55730.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

less than -150 °F (USCG, 1999), -100 °C, -148 °F | |

| Record name | N-PROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PROPYL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-Propyl nitrate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the toxicity of n-propyl nitrate?

A1: this compound exhibits varying toxicity depending on the species and route of administration. Intravenous administration in rabbits revealed an approximate LD50 of 225 mg/kg. [] The compound displays relatively low toxicity in cats and dogs. [] Studies also explored the vapor toxicity of this compound, revealing potential health hazards. []

Q2: What are the pharmacological effects of this compound?

A2: this compound primarily induces rapid hypotension (low blood pressure). This effect might be partially attributed to its direct action on vascular smooth muscle. [] Additionally, it could impact cardiac function and potentially contribute to respiratory depression leading to lethal effects. [] Another notable effect is its ability to form methemoglobin, a form of hemoglobin incapable of carrying oxygen. []

Q3: Can this compound be treated with methylene blue?

A3: Yes, a case study reported successful treatment of acquired methemoglobinemia, induced by this compound exposure, with intravenous methylene blue. The patient showed marked improvement, highlighting the efficacy of methylene blue in such emergency situations. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C3H7NO3, and its molecular weight is 105.09 g/mol.

Q5: What are the different conformers of this compound?

A5: this compound exists in multiple conformations due to rotations around the C-O and C-C bonds. Five energetically favorable conformers have been identified: TG, TT, GT, GG, and G'G. [] These conformers were studied using density functional theory (DFT) calculations and microwave spectroscopy. [, ]

Q6: How can the vibrational spectrum of this compound be analyzed?

A6: DFT calculations using the B3LYP method with a 6-31G(d) basis set have been successfully employed to analyze the vibrational spectrum of this compound. [] These calculations help predict and interpret the infrared and Raman spectra of the molecule, providing insights into its structure and bonding. [, ]

Q7: Are there low-lying triplet electronic states in this compound?

A7: Research employing lifetime and quantum yield measurements indicated the absence of triplet electronic states below 2.9 eV in this compound. [] This finding suggests that spin-orbit coupling to these states might not be significant in its thermal decomposition. []

Q8: How does this compound decompose thermally?

A8: Thermal decomposition of this compound is primarily governed by the unimolecular homolytic cleavage of the O-NO2 bond. [] Studies utilizing ambient-pressure and high-pressure Differential Scanning Calorimetry (DSC) provided insights into its decomposition characteristics and kinetics. [, ] The influence of pressure on the decomposition rate constant was also investigated using the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. []

Q9: Can lead oxide catalyze the decomposition of this compound?

A9: While lead oxide (PbO) is known to catalyze the decomposition of nitroalkanes, its effect on this compound decomposition is minimal within the investigated temperature range of 157-186°C. []

Q10: How can this compound be converted to nitric oxide?

A10: this compound can be quantitatively converted to nitric oxide (NO) via reduction with carbon monoxide (CO) over a heated gold catalyst. [] This technique, effective for mixing ratios of 1–120 ppbv in synthetic air at atmospheric pressure, has potential applications in atmospheric measurements. [, ]

Q11: Can this compound be used for toluene nitration?

A11: Yes, this compound can be used as a nitrating agent for toluene in the presence of H-ZSM-5 zeolite catalysts. [] This method offers enhanced regioselectivity towards p-nitrotoluene over the ortho isomer, achieving a remarkable o:m:p product distribution of 5:0:95 with a 54% isolable yield. []

Q12: How does this compound behave as a propellant?

A12: this compound has been investigated as a potential monopropellant. Its combustion characteristics, including droplet diameter and temperature variations during combustion, have been studied at different ambient gas temperatures and pressures. [] Research explored the impact of factors like diaphragm thickness, ignition point location, and charge gas equivalence ratio on its detonation properties. []

Q13: What is the impact sensitivity of this compound?

A13: this compound exhibits sensitivity to impact, particularly in the presence of gas bubbles. The impact sensitivity is influenced by the thermal diffusivity of the entrapped gas. [] Experiments using various gas compositions like argon, helium, nitrogen, Freon-12, and their mixtures with oxygen revealed that higher energies are required for initiation with argon, nitrogen, and Freon-12 compared to oxygen-containing mixtures. []

Q14: How do alkyl nitrates, including this compound, behave in the tropical Pacific Ocean?

A14: Alkyl nitrates, including this compound, are present in the tropical Pacific Ocean, with their depth profiles showing a decrease in concentration with increasing depth. [, , ] Their distribution suggests a link to biologically productive ocean regions, potentially involving direct biological emissions or photochemical processes. [] Interestingly, these compounds are consistently found at significant depths, indicating in situ production, possibly through free radical processes, bacterial activity, or interactions with dissolved organic matter. [, , ]

Q15: What is the saturation state of this compound in the tropical Pacific Ocean?

A15: this compound, along with other low molecular weight alkyl nitrates, exhibits significant supersaturation in the tropical Pacific Ocean, with saturation anomalies reaching as high as 2000%. [, ] This supersaturation suggests that the ocean surface acts as a source of these compounds to the atmosphere. [] Air-sea flux estimates based on these measurements indicate that emissions from the ocean surface could potentially explain the observed levels of tropospheric alkyl nitrates in this region. []

Q16: How are alkyl nitrates, including this compound, measured in the atmosphere?

A16: Several techniques are employed for measuring alkyl nitrates, including this compound, in the atmosphere. Gas chromatography coupled with electron capture detection (GC-ECD) enables fast-turnaround measurements of alkyl nitrates. [, ] This method involves trapping air samples on Tenax traps followed by thermal desorption and GC separation. [, ] Additionally, techniques like thermal-decomposition chemiluminescence (TD-Chem) are used, involving the conversion of reactive nitrogen species to NO, which is then detected by chemiluminescence. [] Intercomparison studies have been conducted to evaluate the performance and potential interferences of different measurement techniques for NO2, a product of alkyl nitrate photolysis, in ambient air. [, ] These techniques provide valuable data for understanding the sources, sinks, and atmospheric chemistry of alkyl nitrates. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。